1-Isopropenyl-3,5-di(trifluoromethyl)benzene
Description
1-Isopropenyl-3,5-di(trifluoromethyl)benzene is a fluorinated aromatic compound featuring two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a reactive isopropenyl (-C(CH₂)=CH₂) group at the 1-position. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, while the isopropenyl moiety provides a site for polymerization or functionalization via addition reactions. This compound is of interest in materials science, agrochemicals, and pharmaceuticals due to its unique electronic and steric properties.
Properties
IUPAC Name |
1-prop-1-en-2-yl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6/c1-6(2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZHGPTXTONDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381616 | |
| Record name | 1-isopropenyl-3,5-di(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66875-48-7 | |
| Record name | 1-isopropenyl-3,5-di(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropenyl-3,5-di(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-di(trifluoromethyl)benzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropenyl-3,5-di(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The isopropenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-isopropenyl-3,5-di(trifluoromethyl)benzaldehyde.
Reduction: Formation of 1-isopropyl-3,5-di(trifluoromethyl)benzene.
Substitution: Formation of halogenated derivatives such as 1-isopropenyl-3,5-di(trifluoromethyl)bromobenzene.
Scientific Research Applications
1-Isopropenyl-3,5-di(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Isopropenyl-3,5-di(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Substituent Reactivity and Electronic Effects
Key Insight : The target compound’s isopropenyl group distinguishes it from analogs with iodine or azide substituents, which are more suited for coupling or conjugation. Its trifluoromethyl groups create stronger electron-withdrawing effects compared to difluoro substituents in the tert-butyl analog.
Physicochemical Properties
*Calculated using atomic masses.
Key Insight : The iodo derivative has the highest molecular weight due to iodine’s large atomic mass. The tert-butyl analog, despite its bulk, has a lower molecular weight owing to fewer fluorine atoms.
Biological Activity
1-Isopropenyl-3,5-di(trifluoromethyl)benzene, also known by its CAS number 66875-48-7, is a compound characterized by the presence of two trifluoromethyl groups and an isopropenyl substituent on a benzene ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C10H7F6
- Molecular Weight: 238.16 g/mol
-
Structure:
The biological activity of 1-Isopropenyl-3,5-di(trifluoromethyl)benzene is largely attributed to its ability to interact with various biochemical pathways:
-
Antimicrobial Activity:
- The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively. This property may lead to the disruption of microbial cell integrity.
- Enzyme Inhibition:
- Cell Signaling Modulation:
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Enzyme inhibition | Interaction with reverse transcriptase | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Anticancer Properties
A study investigating the cytotoxic effects of trifluoromethylated compounds found that 1-Isopropenyl-3,5-di(trifluoromethyl)benzene exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, where the compound increased reactive oxygen species (ROS) production .
Comparative Analysis with Similar Compounds
The biological activity of 1-Isopropenyl-3,5-di(trifluoromethyl)benzene can be compared with other trifluoromethylated compounds:
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| 1-(Trifluoromethyl)benzene | Moderate antimicrobial activity | Lacks isopropenyl group |
| 3,5-Bis(trifluoromethyl)aniline | Strong enzyme inhibitor | Different substitution pattern |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
